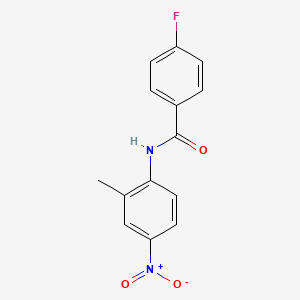![molecular formula C19H21N5OS B5501911 2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)
2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of compounds containing the 1,2,4-triazole ring system, similar to our compound of interest, has garnered attention due to their extensive pharmaceutical activities. These compounds, including various derivatives of N-aryl-acetamide, have been synthesized through condensation reactions, utilizing specific reagents and conditions to achieve desired structural characteristics. The synthesis process often involves the use of anhydrous potassium carbonate, chloroacetic acid, or other specific reagents under controlled conditions to form the desired compound (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis The molecular structure of compounds similar to our target has been elucidated using various analytical techniques, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. These methods provide detailed insights into the molecular architecture, confirming the presence of specific functional groups and the overall structural integrity of the synthesized compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Chemical Reactions and Properties The chemical reactions involving compounds with the 1,2,4-triazole ring system can include various substitution and condensation reactions, leading to a wide range of derivatives with diverse biological activities. The reactivity of the triazole ring, particularly at the third position, is crucial for the antimicrobial properties observed in these compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Applications De Recherche Scientifique
Synthesis and Insecticidal Assessment
This compound has been utilized as a versatile precursor for the synthesis of various heterocycles, demonstrating its potential in developing insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. The ability to derive compounds with insecticidal properties underscores its significance in agricultural research and pest management strategies (Fadda et al., 2017).
Antimicrobial Applications
Research on derivatives incorporating the triazole-thioether motif has shown promising antimicrobial activities. These compounds, through various synthetic pathways, have been evaluated for their antibacterial, antifungal, and anti-tuberculosis efficacy, highlighting their potential in combating microbial resistance and developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).
Radiopharmaceutical Development
The structural framework of this compound has facilitated the synthesis and evaluation of novel radiolabeled compounds for potential use in diagnostic imaging, particularly in brain SPECT imaging. These developments offer insights into the role of such compounds in enhancing the diagnostic capabilities of radiopharmaceuticals, thereby contributing to medical research and patient care (Abdel-Ghany et al., 2013).
G-Quadruplex Stabilization and Anticancer Activity
The compound's derivatives have been explored for their ability to stabilize G-quadruplex DNA, a feature that is closely associated with anticancer activity. By modifying the aminoalkyl side-chain, researchers have developed analogs with potent cytotoxic activities against various cancer cell lines, underscoring the potential of these compounds in cancer research and therapy (Blankson et al., 2013).
Antitumor and Antiproliferative Effects
Further extending its application in oncology, derivatives of this compound have been synthesized and shown to exhibit antitumor and antiproliferative effects against several cancer cell lines. These findings suggest the compound's utility in the development of new anticancer agents with the potential to inhibit tumor growth and proliferation (Albratty et al., 2017).
Propriétés
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-3-24-18(16-10-7-11-20-12-16)22-23-19(24)26-13-17(25)21-14(2)15-8-5-4-6-9-15/h4-12,14H,3,13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQRVKHZTBYJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC(C)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)
![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)
![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)

